{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine
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Overview
Description
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is a chemical compound with the molecular formula C₁₃H₂₀N₂ It is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via alkylation reactions using 4-methylbenzyl halides in the presence of a base.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine can undergo oxidation reactions, typically forming corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.
4-Methylbenzylamine: A compound with a similar benzyl group but lacking the pyrrolidine ring.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
Uniqueness
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is unique due to the combination of the pyrrolidine ring and the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Biological Activity
The compound {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a pyrrolidine ring substituted with a 4-methylbenzyl group, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antitumor Activity : Pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains.
- CNS Activity : Some compounds act on central nervous system receptors, potentially affecting mood and cognition.
Antitumor Activity
A study evaluated the activity of pyrrolidine derivatives against various cancer cell lines. The compound this compound was tested for its efficacy in inhibiting cell growth. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, suggesting significant antitumor potential .
Antimicrobial Properties
In vitro assays demonstrated that this compound exhibits moderate antibacterial activity. Specifically, it showed an IC50 of 64.3 µg/mL against HCT116 cells and 68.4 µg/mL against Mia-PaCa2 cells, indicating its potential as an antimicrobial agent .
Synthesis
The synthesis of this compound typically involves a multi-step process that may include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.
- Substitution Reactions : Introducing the 4-methylbenzyl group through nucleophilic substitution methods.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure and purity.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- MCH-R1 Antagonists : A derivative with a similar structure demonstrated potent antagonistic effects on the MCH-R1 receptor with a Ki value of 2.3 nM, indicating strong binding affinity .
- Antifungal Activity : Molecular docking studies suggested that related pyrrolidine compounds exhibit antifungal properties comparable to established antifungal agents like pyrimethanil .
Comparative Analysis Table
Compound Name | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | 42.5 | Antitumor (MDA-MB231) |
Other Pyrrolidine Derivative A | 64.3 | Antimicrobial (HCT116) |
Other Pyrrolidine Derivative B | 68.4 | Antimicrobial (Mia-PaCa2) |
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHENEKJMZAABBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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